

Application Note: Synthesis and Biomedical Functionalization of Hyperbranched Polyamides using 6-Aminoundecanedioic Acid

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Compound of Interest

Compound Name: 6-aminoundecanedioic Acid

CAS No.: 104178-12-3

Cat. No.: B14343681

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Executive Summary

The development of advanced nanocarriers for targeted drug delivery relies heavily on the architectural precision of the underlying polymers. **6-Aminoundecanedioic acid** is a highly versatile, aliphatic

monomer (containing one primary amine and two carboxylic acid groups) that serves as an ideal building block for synthesizing hyperbranched polyamides (HBPA). Unlike linear polymers, HBPA synthesized from

monomers exhibit a highly branched, three-dimensional globular structure with low intrinsic viscosity, high solubility, and an abundance of terminal functional groups[1].

This application note provides a comprehensive, self-validating methodology for polymerizing **6-aminoundecanedioic acid** into a carboxyl-terminated hyperbranched core, followed by surface PEGylation and the encapsulation of hydrophobic therapeutics (e.g., curcumin or doxorubicin) to form unimolecular micelles[2].

Mechanistic Rationale & Experimental Causality

Monomer Selection: The Aliphatic Advantage

While aromatic

monomers (such as 3,5-diaminobenzoic acid) are common in hyperbranched polymer synthesis, their resulting backbones are extremely rigid, often leading to poor solubility and limited drug-loading cavities[3]. **6-Aminoundecanedioic acid** features an 11-carbon aliphatic chain. This critical structural feature provides high internal chain flexibility, creating dynamic hydrophobic pockets within the hyperbranched core that are highly favorable for the non-covalent encapsulation of hydrophobic drugs[4].

Polymerization Strategy: The Yamazaki Method

Direct melt polycondensation of aliphatic amino acids often leads to thermal degradation or unwanted side reactions (such as intermolecular cross-linking). To prevent this, we utilize the Yamazaki polycondensation method[5].

- **Causality of Reagents:** Triphenyl phosphite (TPP) and pyridine are used to activate the carboxylic acid groups in situ, forming a highly reactive acyloxy-phosphonium salt intermediate. This allows the amidation reaction to proceed at a relatively low temperature (120°C).
- **Role of LiCl:** Lithium chloride is added to the N-methyl-2-pyrrolidone (NMP) solvent to disrupt the strong intermolecular hydrogen bonding between the growing polyamide chains. This prevents the premature precipitation of the polymer, allowing it to reach a higher molecular weight and degree of branching[5].

Self-Assembly and Drug Delivery

Because the polymerization of an

monomer leaves one unreacted

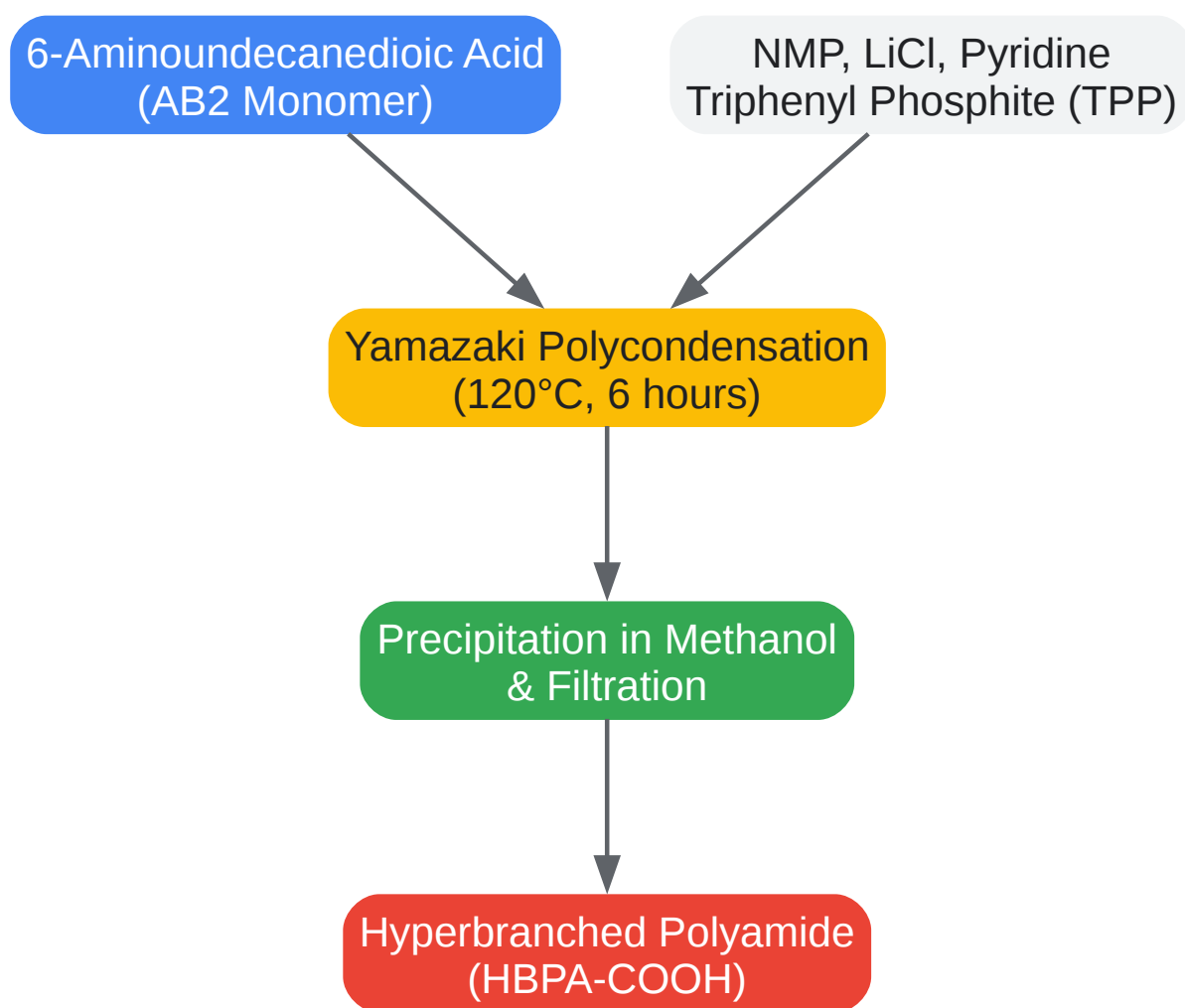
group per repeating unit, the resulting HBPA features a dense periphery of carboxylic acids. By conjugating amine-terminated methoxy-polyethylene glycol (mPEG-

) to these terminal groups via EDC/NHS coupling, we generate an amphiphilic core-shell

architecture. In aqueous environments, these macromolecules function as unimolecular micelles, avoiding the critical micelle concentration (CMC) instability inherent to traditional linear block copolymers[2].

Experimental Workflows & Visualizations

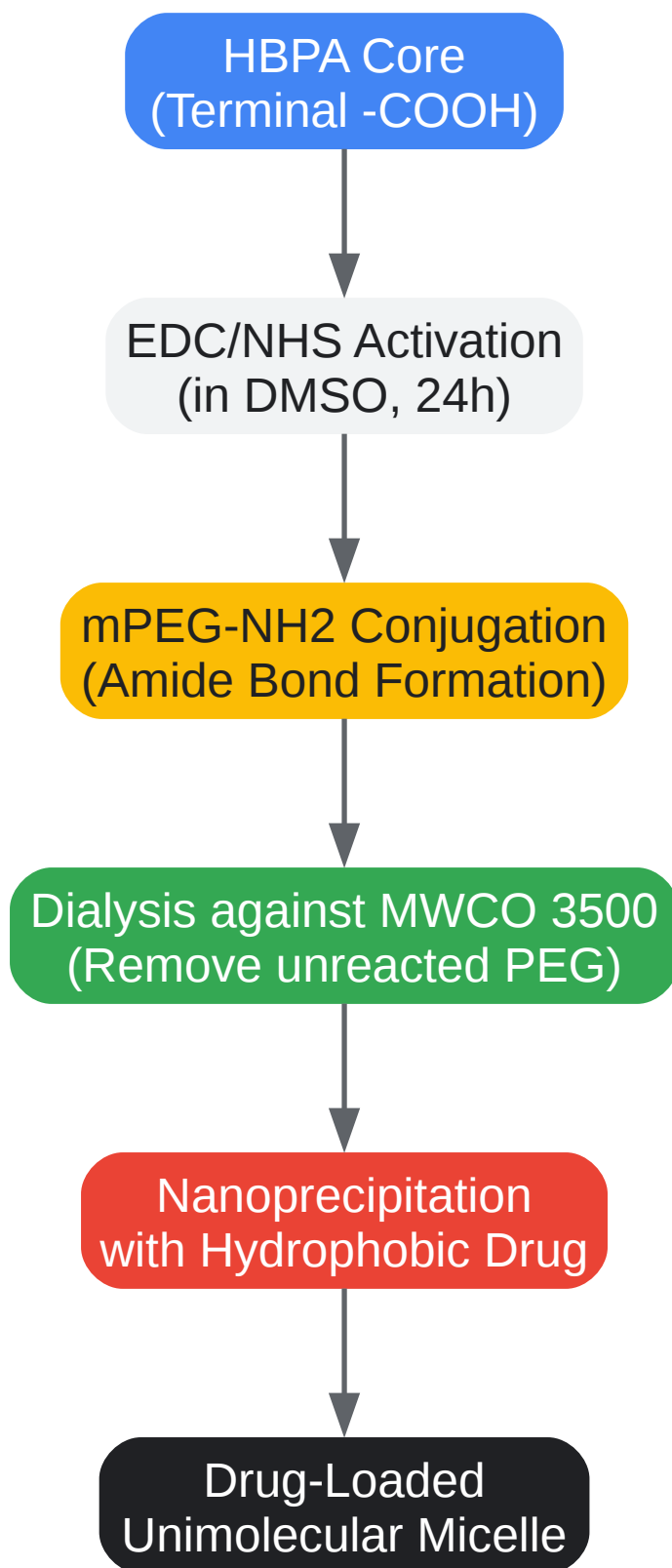
Workflow 1: Polymer Synthesis



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Caption: Workflow for the one-pot synthesis of hyperbranched polyamide via Yamazaki polycondensation.

Workflow 2: Biomedical Functionalization



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Caption: Pathway for PEGylation and hydrophobic drug encapsulation of the HBPA core.

Step-by-Step Protocols

Protocol A: Synthesis of Carboxyl-Terminated HBPA

Note: This protocol is a self-validating system. The transition of the reaction mixture from a heterogeneous suspension to a viscous, homogeneous amber solution acts as a visual indicator of successful phosphonium intermediate formation and subsequent polymerization.

- **Preparation:** Dry Lithium Chloride (LiCl) in a vacuum oven at 150°C for 12 hours prior to use to ensure the complete removal of moisture, which would otherwise hydrolyze the TPP catalyst.
- **Reaction Setup:** In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add 10 mmol of **6-aminoundecanedioic acid** and 2.0 g of anhydrous LiCl[5].
- **Solvent & Catalyst Addition:** Inject 15 mL of anhydrous NMP and 5 mL of anhydrous pyridine. Stir under a nitrogen atmosphere for 15 minutes. Add 3.2 mL (approx. 12 mmol) of Triphenyl Phosphite (TPP) via syringe.
- **Polycondensation:** Submerge the flask in a pre-heated oil bath at 120°C. Maintain stirring at 400 RPM for exactly 6 hours.
- **Precipitation & Purification:** Cool the mixture to room temperature. Pour the viscous solution dropwise into 300 mL of vigorously stirred cold methanol. A white/pale-yellow precipitate will form.
- **Soxhlet Extraction:** Filter the precipitate and transfer it to a Soxhlet thimble. Extract with methanol for 24 hours to remove residual pyridine, NMP, and phosphite byproducts. Dry the purified HBPA under vacuum at 60°C for 48 hours.
- **Validation Check:** Perform FTIR analysis on the dried powder. The presence of a strong Amide I band at

1650 cm

and a broad peak spanning 3300–2500 cm

(carboxylic acid -OH stretch) confirms the structural integrity of the HBPA-COOH.

Protocol B: PEGylation of the HBPA Core

- **Activation:** Dissolve 500 mg of HBPA-COOH in 10 mL of anhydrous DMSO. Add 1.5 molar equivalents (relative to the calculated terminal -COOH groups) of EDC·HCl and 1.5 equivalents of NHS. Stir in the dark at room temperature for 12 hours to form the NHS-ester intermediate.
- **Conjugation:** Add 1.0 equivalent of mPEG-

(Mw = 2000 Da) dissolved in 5 mL of DMSO to the activated mixture. Add 100 L of Triethylamine (TEA) as a catalytic base. Stir for 48 hours.
- **Purification:** Transfer the solution to a dialysis tubing (MWCO 3500 Da) and dialyze against deionized water for 3 days, changing the water every 8 hours to remove unreacted PEG, EDC, and NHS.
- **Lyophilization:** Freeze-dry the dialysate to obtain the amphiphilic HBPA-PEG copolymer.
- **Validation Check:** Analyze via Size Exclusion Chromatography (SEC). A distinct shift to a lower retention time compared to the bare HBPA confirms an increase in hydrodynamic volume due to successful PEGylation.

Protocol C: Encapsulation of Curcumin (Nanoprecipitation)

- **Solution Preparation:** Dissolve 20 mg of HBPA-PEG and 5 mg of Curcumin (a model hydrophobic drug) in 2 mL of acetone[4].
- **Self-Assembly:** Add the organic solution dropwise (1 mL/min) into 10 mL of rapidly stirring (1000 RPM) Milli-Q water. The hydrophobic HBPA core collapses to minimize aqueous contact, physically entrapping the curcumin, while the PEG chains extend into the water to stabilize the nanoparticle.
- **Solvent Evaporation:** Leave the dispersion stirring uncovered overnight in a fume hood to evaporate the acetone.

- **Free Drug Removal:** Centrifuge the dispersion at 3,000 RPM for 10 minutes to pellet any unencapsulated, precipitated curcumin. Collect the clear, yellow supernatant containing the drug-loaded micelles.
- **Validation Check:** Lyophilize a known aliquot, dissolve in DMSO, and measure absorbance at 420 nm using UV-Vis spectroscopy to quantify the Encapsulation Efficiency (EE%).

Quantitative Data & Characterization

The structural and physicochemical properties of the synthesized polymers and resulting nanoparticles dictate their efficacy in biomedical applications. The data below summarizes typical yields, molecular weights, and nanoparticle metrics achieved using this methodology.

Table 1: Polymerization Conditions and HBPA Core Properties

Monomer Concentration	Reaction Temp (°C)	Reaction Time (h)	Yield (%)	(Da)*	Polydispersity (PDI)	Degree of Branching (DB)
0.5 M	120	3	68	14,500	1.85	0.42
0.5 M	120	6	85	28,200	2.10	0.58
1.0 M	120	6	Gelation	N/A	N/A	N/A

*Determined via GPC/SEC relative to polystyrene standards in DMF. Note: Increasing monomer concentration beyond 0.5 M in Yamazaki conditions often leads to intermolecular cross-linking (gelation) before high branching is achieved.

Table 2: Physicochemical Properties of Drug-Loaded HBPA-PEG Micelles

Formulation	Z-Average Size (nm)	Zeta Potential (mV)	PDI	Encapsulation Efficiency (%)	Drug Loading Capacity (%)
Empty HBPA-PEG	45.2 ± 2.1	-12.4 ± 1.5	0.12	N/A	N/A
Curcumin-Loaded	58.6 ± 3.4	-10.8 ± 1.2	0.15	82.4 ± 3.1	14.5 ± 0.8
Doxorubicin-Loaded	62.1 ± 2.8	-8.5 ± 1.4	0.18	76.8 ± 4.2	11.2 ± 1.1

The highly flexible aliphatic core of the **6-aminoundecanedioic acid**-derived polymer allows for exceptional drug loading capacities (>10%) compared to rigid aromatic hyperbranched systems.

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